molecular formula C24H34O7S2 B14166107 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid CAS No. 40305-80-4

2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid

Cat. No.: B14166107
CAS No.: 40305-80-4
M. Wt: 498.7 g/mol
InChI Key: GBIRRIOXOHFVKC-UHFFFAOYSA-N
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Description

2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a dodecyl chain and a sulphophenoxy group attached to a benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid typically involves the sulfonation of dodecylbenzene followed by the introduction of a sulphophenoxy group. The reaction conditions often require the use of concentrated sulfuric acid or sulfur trioxide as sulfonating agents. The process can be summarized as follows:

    Sulfonation of Dodecylbenzene: Dodecylbenzene is reacted with concentrated sulfuric acid or sulfur trioxide to form dodecylbenzenesulfonic acid.

    Introduction of Sulphophenoxy Group: The dodecylbenzenesulfonic acid is then reacted with phenol in the presence of a catalyst to introduce the sulphophenoxy group, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.

Scientific Research Applications

2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Widely used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. It targets cell membranes and proteins, disrupting their structure and function, which can lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: A simpler aromatic sulfonic acid with similar chemical properties but lacks the dodecyl and sulphophenoxy groups.

    Alkylbenzene Sulfonates: A class of compounds with similar surfactant properties but different alkyl chain lengths and structures.

Uniqueness

2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid is unique due to its specific combination of a dodecyl chain and a sulphophenoxy group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.

Properties

CAS No.

40305-80-4

Molecular Formula

C24H34O7S2

Molecular Weight

498.7 g/mol

IUPAC Name

3-dodecyl-2-(4-sulfophenoxy)benzenesulfonic acid

InChI

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-12-15-23(33(28,29)30)24(20)31-21-16-18-22(19-17-21)32(25,26)27/h12,14-19H,2-11,13H2,1H3,(H,25,26,27)(H,28,29,30)

InChI Key

GBIRRIOXOHFVKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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